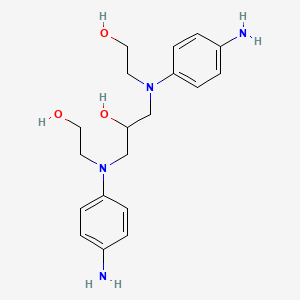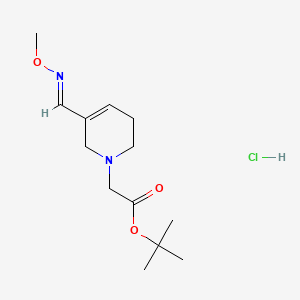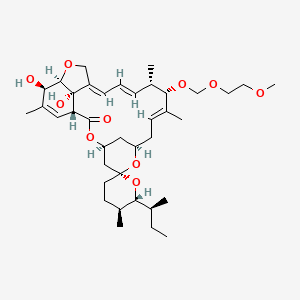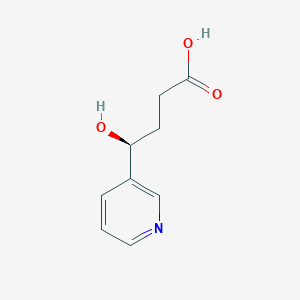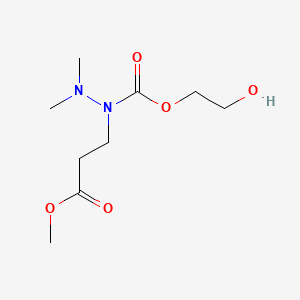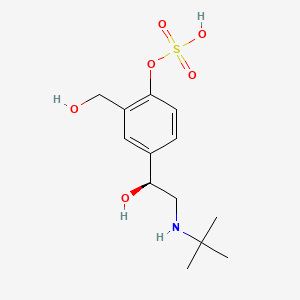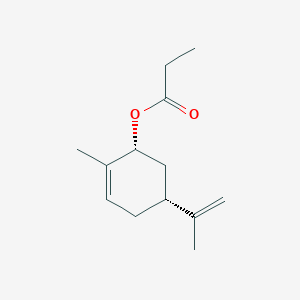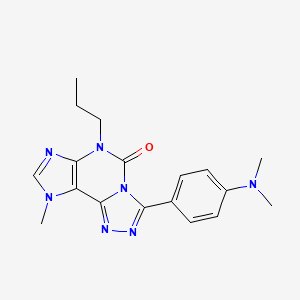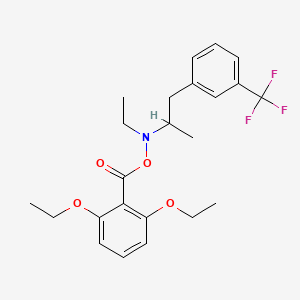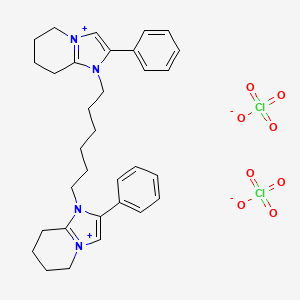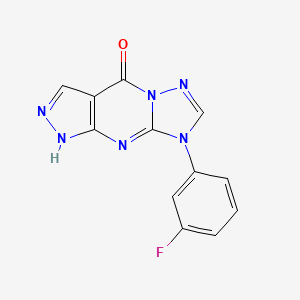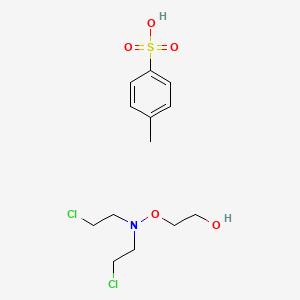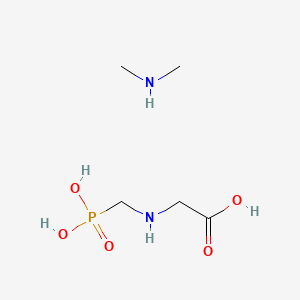
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- is a complex organic compound with a unique structure that includes a benzopyran ring, a sulfonamide group, and a bromophenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the Sulfonamide Group: Sulfonamide groups are usually introduced via sulfonation reactions using sulfonyl chlorides and amines.
Attachment of the Bromophenyl Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling, using bromophenyl derivatives and palladium catalysts.
Final Modifications: The final steps may include methylation and other functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the bromophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential to interact with DNA, leading to changes in gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl-
- 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Propiedades
Número CAS |
85302-37-0 |
|---|---|
Fórmula molecular |
C19H17BrN2O5S |
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C19H17BrN2O5S/c1-10-8-12(3)18(17-16(10)11(2)9-15(23)27-17)28(25,26)22-19(24)21-14-6-4-13(20)5-7-14/h4-9H,1-3H3,(H2,21,22,24) |
Clave InChI |
JSRPBJPHPQDVGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


